molecular formula C13H11ClF2N2O2 B1672265 Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride CAS No. 54231-56-0

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride

Cat. No.: B1672265
CAS No.: 54231-56-0
M. Wt: 300.69 g/mol
InChI Key: DRCWKSLSPAENOZ-UHFFFAOYSA-N
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Description

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride is a novel and potent bioactive compound. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isonicotinamide core substituted with a 3-difluoromethoxyphenyl group, and it is typically available as a hydrochloride salt .

Preparation Methods

The synthesis of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves several steps, including the preparation of the isonicotinamide core and the introduction of the 3-difluoromethoxyphenyl group. The synthetic route generally includes:

    Step 1: Preparation of isonicotinamide by reacting isonicotinic acid with ammonia or an amine.

    Step 2: Introduction of the 3-difluoromethoxyphenyl group through a nucleophilic substitution reaction.

    Step 3: Formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-difluoromethoxyphenyl group can be replaced by other substituents.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride can be compared with other similar compounds, such as:

    Isonicotinamide derivatives: Compounds with different substituents on the isonicotinamide core.

    Phenyl-substituted compounds: Compounds with various substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

54231-56-0

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

N-[3-(difluoromethoxy)phenyl]pyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H10F2N2O2.ClH/c14-13(15)19-11-3-1-2-10(8-11)17-12(18)9-4-6-16-7-5-9;/h1-8,13H,(H,17,18);1H

InChI Key

DRCWKSLSPAENOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)[NH2+]C(=O)C2=CC=NC=C2.[Cl-]

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC=NC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isonicotinamide, N-(3-difluoromethoxyphenyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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